![molecular formula C38H58CaN4O10S2 B1676767 Moveltipril calcium CAS No. 85921-53-5](/img/structure/B1676767.png)
Moveltipril calcium
Overview
Description
Moveltipril calcium is a compound with the molecular formula C38H58CaN4O10S2 . It is also known by other names such as Altiopril calcium and Lowpres . It is a potent angiotensin-converting enzyme (ACE) inhibitor .
Molecular Structure Analysis
The molecular structure of Moveltipril calcium is complex. Its IUPAC name is calcium; (2 S )-1- [ (2 S )-3- [ (2 R )-2- (cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate . The molecular weight of Moveltipril calcium is 835.1 g/mol .Scientific Research Applications
Calcium Supplements
Calcium is an important mineral that plays an integral role in human health, especially bone health . Calcium deficiency can cause conditions like osteoporosis, rickets, epilepsy, and anemia . Moveltipril calcium, being a calcium salt, could potentially be explored as a source of calcium supplement.
Marine Biological Calcium
Research progress on marine biological calcium has evaluated its sources, use of calcium supplements, calcium bioavailability, and novel applications . Given that Moveltipril is a calcium salt, it could potentially be incorporated into this line of research.
Biomedical Research
Marine biological calcium has potential for future development and use in products incorporating marine biological calcium in biomedical research . As a calcium salt, Moveltipril calcium could be a candidate for such applications.
Pharmaceutical Industry
The pharmaceutical industry could potentially use Moveltipril calcium in the development of new drugs or therapies . Its effects on cardiovascular health make it a particularly interesting compound for this industry .
Food Industry
Given the importance of calcium in human health and the potential of marine biological calcium in the food industry , Moveltipril calcium could be explored for its potential applications in this industry.
Mechanism of Action
Target of Action
Moveltipril calcium primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levelsThe overall effect is a decrease in blood volume and blood pressure .
Pharmacokinetics
Moveltipril calcium is a prodrug, meaning it is metabolized in the body to produce its active form. It is partially metabolized to captopril by hydrolysis, predominantly in the liver . This process influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and impacts its bioavailability .
Result of Action
The primary result of Moveltipril calcium’s action is a decrease in systemic blood pressure . This is achieved through the dual action of vasodilation and reduction in blood volume. In preclinical studies, the administration of Moveltipril calcium produced a gradual and dose-dependent decline in aortic pressure .
Safety and Hazards
Moveltipril calcium should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13-,15+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMQPZYCDIHQL-VCTVXEGHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58CaN4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moveltipril calcium | |
CAS RN |
85921-53-5 | |
Record name | Moveltipril calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085921535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOVELTIPRIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB44S25HE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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